molecular formula C11H11ClF3NO2 B1390526 3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine CAS No. 1217013-38-1

3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine

Cat. No. B1390526
M. Wt: 281.66 g/mol
InChI Key: AMDOFYFKWLAPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine” is a versatile chemical compound with intriguing applications in scientific research. It’s a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .


Physical And Chemical Properties Analysis

The unique physicochemical properties of fluorine, which is part of the TFMP structure, contribute to the biological activities and physical properties of compounds .

Scientific Research Applications

Synthesis and Molecular Applications

  • Ultrasound-Assisted Synthesis of Pyrazolo[3,4-b]pyridines : This compound and its derivatives have been synthesized using ultrasonic irradiation, showcasing potential as corrosion inhibitors for mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).

  • MCRs Synthesis of Pyrano[4,3-b]pyrans : Research demonstrates the one-pot synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylates, emphasizing the compound's role in creating fluorinated heterocyclic compounds (Wang et al., 2012).

Structural and Chemical Studies

  • Molecular Conformations and Hydrogen Bonding : Studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including compounds with 3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine-like structures, focus on molecular conformations and hydrogen bonding in different dimensions (Sagar et al., 2017).

  • Green Synthesis of Novel Arylazo Pyridine Glucosides : Research highlights the synthesis of novel pyridine derivatives with potential antibacterial and antifungal applications, demonstrating the versatility of the compound in pharmacological research (Mmh et al., 2017).

Applications in Corrosion Inhibition

  • Corrosion Inhibition in Metals : Studies show that derivatives of this compound are effective as corrosion inhibitors for metals like copper and mild steel in acidic environments, highlighting its industrial applications (Sudheer & Quraishi, 2015).

Pharmaceutical and Biological Activity

  • Anticancer Activity of Derivatives : Research into tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives indicates potential applications in anticancer therapies, showcasing the compound's relevance in medicinal chemistry (Rao, Rao, & Prasad, 2018).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-2-(oxan-4-yloxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-9-5-7(11(13,14)15)6-16-10(9)18-8-1-3-17-4-2-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDOFYFKWLAPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.